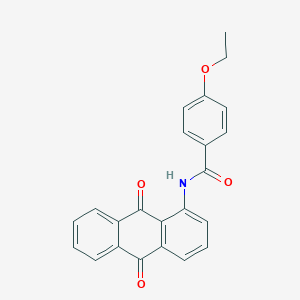

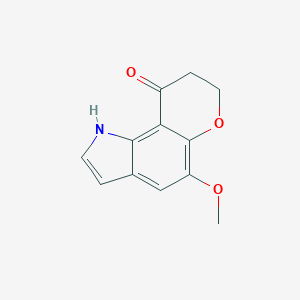

![molecular formula C15H20N2O B184864 1'-Methylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine] CAS No. 180082-56-8](/img/structure/B184864.png)

1'-Methylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine]

Übersicht

Beschreibung

1-Methylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine], also known as MTIP, is a chemical compound that has been studied for its potential use in the treatment of addiction and other neurological disorders. MTIP is a selective antagonist of the sigma-1 receptor, which is a protein found in the brain and other tissues that is involved in a variety of physiological processes, including the regulation of mood, cognition, and pain perception.

Wirkmechanismus

1'-Methylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine] acts as a selective antagonist of the sigma-1 receptor, which is a protein that is involved in a variety of physiological processes, including the regulation of mood, cognition, and pain perception. By blocking the activity of the sigma-1 receptor, 1'-Methylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine] can modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the rewarding effects of drugs of abuse.

Biochemical and Physiological Effects:

1'-Methylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine] has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of calcium ion channels, and the inhibition of inflammatory cytokines. Additionally, 1'-Methylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine] has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1'-Methylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine] in lab experiments is its selectivity for the sigma-1 receptor, which allows for more precise targeting of specific physiological processes. Additionally, 1'-Methylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine] has been shown to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent. However, one limitation of using 1'-Methylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine] in lab experiments is its relatively low potency, which may require higher doses to achieve significant effects.

Zukünftige Richtungen

There are a number of potential future directions for research on 1'-Methylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine], including:

1. Further studies on the neuroprotective effects of 1'-Methylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine] in animal models of stroke and traumatic brain injury.

2. Investigation of the potential use of 1'-Methylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine] as a treatment for alcohol addiction.

3. Studies on the effects of 1'-Methylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine] on other physiological processes, such as inflammation and immune function.

4. Development of more potent analogs of 1'-Methylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine] for use in lab experiments and potential therapeutic applications.

5. Investigation of the potential use of 1'-Methylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine] in combination with other drugs or therapies for the treatment of addiction and other neurological disorders.

Wissenschaftliche Forschungsanwendungen

1'-Methylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine] has been the subject of numerous scientific studies, particularly in the field of addiction research. Studies have shown that 1'-Methylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine] can reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine, and may also have potential as a treatment for alcohol addiction. Additionally, 1'-Methylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine] has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Eigenschaften

CAS-Nummer |

180082-56-8 |

|---|---|

Produktname |

1'-Methylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine] |

Molekularformel |

C15H20N2O |

Molekulargewicht |

244.33 g/mol |

IUPAC-Name |

1'-methylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine] |

InChI |

InChI=1S/C15H20N2O/c1-17-6-3-15(4-7-17)10-18-14-8-11-2-5-16-13(11)9-12(14)15/h8-9,16H,2-7,10H2,1H3 |

InChI-Schlüssel |

FSMAYISEEYGVRG-UHFFFAOYSA-N |

SMILES |

CN1CCC2(CC1)COC3=C2C=C4C(=C3)CCN4 |

Kanonische SMILES |

CN1CCC2(CC1)COC3=C2C=C4C(=C3)CCN4 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

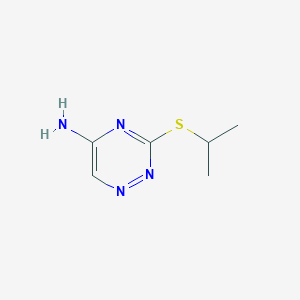

![N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B184806.png)